Cas no 328004-28-0 (5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine)

5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone
- STK803032
- CS-0314909
- ALBB-012605
- EU-0078417
- MFCD00740298
- Oprea1_872807
- SR-01000494682
- AKOS000209716
- H30038
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone
- Oprea1_031368
- SR-01000494682-1
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone
- 5-[(2-morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine
- 328004-28-0
- LS-03947
- morpholine, 4-[[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl]-
- 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethan-1-one
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one
- 5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine
-
- MDL: MFCD00740298
- インチ: InChI=1S/C8H12N4O2S2/c9-7-10-11-8(16-7)15-5-6(13)12-1-3-14-4-2-12/h1-5H2,(H2,9,10)
- InChIKey: TUWNOEQXKYKZMJ-UHFFFAOYSA-N
- ほほえんだ: C1COCCN1C(=O)CSC2=NN=C(S2)N
計算された属性
- せいみつぶんしりょう: 260.04016799Da
- どういたいしつりょう: 260.04016799Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 135Ų
- 疎水性パラメータ計算基準値(XlogP): 0
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 522.1±60.0 °C at 760 mmHg
- フラッシュポイント: 269.5±32.9 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M054215-250mg |
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine |
328004-28-0 | 250mg |
$ 185.00 | 2022-06-04 | ||
Chemenu | CM517194-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone |
328004-28-0 | 97% | 1g |
$*** | 2023-05-30 | |
abcr | AB370952-500mg |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone; . |
328004-28-0 | 500mg |
€205.00 | 2025-02-15 | ||
abcr | AB370952-1g |
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone; . |
328004-28-0 | 1g |
€237.00 | 2025-02-15 | ||
A2B Chem LLC | AI47719-1g |
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine |
328004-28-0 | >95% | 1g |
$439.00 | 2024-04-20 | |
A2B Chem LLC | AI47719-500mg |
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine |
328004-28-0 | >95% | 500mg |
$412.00 | 2024-04-20 | |
A2B Chem LLC | AI47719-5g |
5-[(2-Morpholin-4-yl-2-oxoethyl)thio]-1,3,4-thiadiazol-2-amine |
328004-28-0 | 95% | 5g |
$1338.00 | 2024-04-20 | |
Ambeed | A486424-5g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone |
328004-28-0 | 97% | 5g |
$994.0 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1385579-5g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethan-1-one |
328004-28-0 | 97% | 5g |
¥10080.00 | 2024-08-02 | |
Crysdot LLC | CD11144587-5g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-morpholinoethanone |
328004-28-0 | 97% | 5g |
$527 | 2024-07-15 |
5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine 関連文献
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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7. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amineに関する追加情報
5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine (CAS No: 328004-28-0)
The compound 5-(2-Morpholin-4-yl-2-oxoethyl)thio-1,3,4-thiadiazol-2-amine, identified by the CAS registry number 328004-28-0, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of thiadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two sulfur atoms and one nitrogen atom. The presence of the morpholine moiety further enhances its potential applications in drug design and development.
Recent studies have highlighted the importance of thiadiazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial activities. The unique structure of 5-(2-Morpholin-4-yl-2-oxyethyl)thio-1,3,4-thiadiazol-amine allows for diverse functionalization and bioavailability optimization. Researchers have explored its potential as a scaffold for designing novel bioactive molecules with improved pharmacokinetic profiles.
The synthesis of this compound involves a multi-step process that includes the formation of the thiadiazole ring followed by substitution reactions to introduce the morpholine group. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance reaction efficiency and yield. These methods not only reduce reaction time but also minimize environmental impact, aligning with green chemistry principles.
In terms of biological activity, 5-(Morpholinyl)thio-1,3,4-thiadiazol-amine derivatives have shown promising results in vitro assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. Additionally, its anti-inflammatory properties have been attributed to its interaction with cyclooxygenase (COX) enzymes.
The integration of computational chemistry tools has further accelerated the understanding of this compound's properties. Molecular docking studies have provided insights into its binding affinities with target proteins, aiding in the design of more potent analogs. Furthermore, quantum chemical calculations have elucidated its electronic structure and reactivity patterns.
In conclusion, CAS No 328004-28-0 represents a valuable molecule with vast potential in drug discovery and development. Its versatile structure and favorable biological profiles make it an attractive candidate for further research and commercial applications.
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